1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide
Description
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a thiophene sulfone group, and a carbamoyl functional group, making it an interesting subject for scientific research and industrial applications.
Properties
Molecular Formula |
C18H24N4O5S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H24N4O5S/c19-16(23)12-5-8-22(9-6-12)17(24)13-1-3-14(4-2-13)20-18(25)21-15-7-10-28(26,27)11-15/h1-4,12,15H,5-11H2,(H2,19,23)(H2,20,21,25) |
InChI Key |
CLXAFVKEBOZKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene sulfone group: This can be achieved by oxidizing tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: The thiophene sulfone intermediate is then coupled with an amine derivative to form the carbamoyl group.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring through cyclization reactions, often using reagents like sodium hydride or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the piperidine ring.
Scientific Research Applications
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to modulate potassium channels.
Pharmacology: The compound is studied for its pharmacokinetic properties and metabolic stability, making it a candidate for drug development.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as G protein-gated inwardly-rectifying potassium (GIRK) channels . By activating these channels, the compound can modulate cellular excitability and neurotransmitter release, which is crucial in the treatment of conditions like epilepsy and anxiety.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature the thiophene sulfone group and are known for their activity as GIRK channel activators.
Piperidine derivatives: Other piperidine-containing compounds are widely studied for their pharmacological properties and serve as important scaffolds in drug design.
Uniqueness
1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively activate GIRK channels with improved metabolic stability makes it a promising candidate for further research and development .
Biological Activity
The compound 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide represents a complex molecular structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be broken down into several components:
- 1,1-Dioxidotetrahydrothiophen-3-yl : A thiophene derivative that contributes to the compound's unique properties.
- Piperidine : A six-membered ring containing nitrogen, often associated with biological activity.
- Carbamoyl and Carbonyl Groups : These functional groups are crucial for the compound's interaction with biological targets.
Synthesis Methodology
The synthesis typically involves the formation of amide bonds between the thiophene derivative and piperidine, often utilizing coupling agents such as HATU or EDC in a solvent like DMSO. The reaction conditions may vary based on the substituents on the thiophene and piperidine rings.
Research indicates that compounds similar to this structure may exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
- Antimicrobial Properties : Certain analogs have demonstrated efficacy against bacterial strains, suggesting a role in antibiotic development.
In Vitro Studies
In vitro assays have been conducted to evaluate the potency of related compounds. For instance, derivatives of tetrahydro-benzothiophene have been tested for their ability to act as inverse agonists on nuclear receptors like RORγt. The IC50 values from these studies provide insight into their effectiveness:
| Compound | IC50 (µM) | Biological Target |
|---|---|---|
| Compound A | 0.5 | RORγt |
| Compound B | 1.2 | TNF-α Inhibition |
| Compound C | 0.8 | Bacterial Inhibition |
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Inflammation Modulation : Research published in Pharmacology Reports showed that derivatives reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for treating autoimmune diseases .
- Antimicrobial Activity : A recent investigation into the antimicrobial properties revealed that certain analogs effectively inhibited the growth of Staphylococcus aureus, indicating their potential use in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
